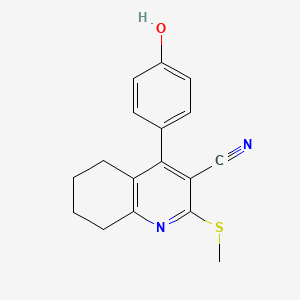

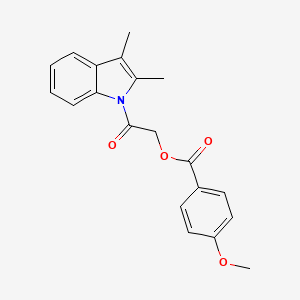

4-(4-hydroxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of quinoline derivatives involves various chemical strategies. One approach includes the synthesis and characterization of novel quinoline derivatives, characterized by spectral analysis such as FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, alongside mass spectral analysis. Computational chemical calculations using DFT level of theory aid in understanding the molecular geometry, NBO, NLO, and thermodynamic properties, indicating the compound's potential for nonlinear optical behavior (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

Molecular structure analysis through DFT and TD-DFT/PCM calculations provides insights into the optimized molecular structure, comparing results with available X-ray data for similar molecules. Spectroscopic characterization further supports structural determinations, highlighting the compound's non-linear optical (NLO) properties and electronic interactions via NBO analysis (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

Research into the chemical reactions of halogenated quinoline derivatives reveals insights into cytotoxic activities against human tumor cell lines, indicating the importance of substituent positions for molecular activity. The study emphasizes the role of specific halogen atoms and lipophilicity in enhancing cytotoxic effects (Fouda, 2016).

Physical Properties Analysis

The physical properties, such as structural and optical properties of quinoline derivatives thin films, are studied through FTIR spectral measurements and spectrophotometer measurements. The analysis determines absorption parameters and electron transition types, contributing to the understanding of the compound's photophysical behavior (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are explored through synthesis reactions and computational studies. For example, the study on 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6 tetrahydrobenzo[h]quinoline-3-carbonitrile (MAPC) examines hydrogen-bond capabilities, protonation, and deprotonation processes, shedding light on intramolecular proton transfer and thermodynamic parameters (Al-Qurashi & Wazzan, 2017).

properties

IUPAC Name |

4-(4-hydroxyphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-21-17-14(10-18)16(11-6-8-12(20)9-7-11)13-4-2-3-5-15(13)19-17/h6-9,20H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDAZZNECWGRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenyl)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-allyl-9-[3-(difluoromethoxy)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619990.png)

![3-chloro-4-fluoro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5619994.png)

![1-(5-{[(1S*,5R*)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-1-methyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5619999.png)

![4-[5-[(1R*,5S*,6r*)-3-azabicyclo[3.1.0]hex-6-yl]-1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5620012.png)

![2-[(2-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B5620014.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[(4-methyl-1,4-diazepan-1-yl)acetyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5620033.png)

![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonyl]-2,2-dimethylpropanamide](/img/structure/B5620040.png)

![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)

![ethyl 2-cyano-3-[4-(diethylamino)phenyl]acrylate](/img/structure/B5620049.png)

![N-(2-furylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5620061.png)